4-Tert-butyl-2,6-dimethylbenzonitrile

Descripción general

Descripción

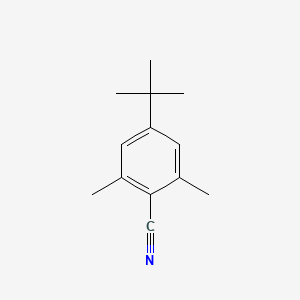

4-Tert-butyl-2,6-dimethylbenzonitrile is an organic compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to a benzonitrile core. It is primarily used in research and development settings .

Mecanismo De Acción

Pharmacokinetics

The compound has a predicted LogP of 4.26, suggesting it is lipophilic . Its water solubility at 25°C is estimated to be 3.626 mg/L, which may impact its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Tert-butyl-2,6-dimethylbenzonitrile. For instance, its vapor pressure is estimated to be 0.0±0.6 mmHg at 25°C, suggesting it is relatively non-volatile

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethylbenzonitrile typically involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene. In one method, sulfonamide 1 is hydrolyzed to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid using aqueous H2SO4, which is then desulfated to 1-(tert-butyl)-3,5-dimethylbenzene.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in controlled laboratory settings for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: 4-Tert-butyl-2,6-dimethylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of electron-donating groups (tert-butyl and methyl groups).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines or alcohols.

Aplicaciones Científicas De Investigación

4-Tert-butyl-2,6-dimethylbenzonitrile is primarily used in research and development settings . Its applications span various fields, including:

Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.

Biology: Investigated for its potential biological activities, although specific applications are not extensively documented.

Medicine: Research into its potential medicinal properties is ongoing, but no specific therapeutic uses have been established.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

4-t-Butylbenzonitrile: Similar in structure but lacks the additional methyl groups.

2,4,6-Trimethylbenzonitrile: Contains three methyl groups but lacks the tert-butyl group.

Uniqueness: 4-Tert-butyl-2,6-dimethylbenzonitrile is unique due to the combination of tert-butyl and two methyl groups attached to the benzonitrile core. This specific arrangement of substituents can influence its chemical reactivity and physical properties, making it distinct from other similar compounds.

Actividad Biológica

4-Tert-butyl-2,6-dimethylbenzonitrile is a compound of interest in various fields, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a benzonitrile structure with tert-butyl and dimethyl substituents. Its chemical formula is C12H15N, and it possesses unique properties that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with a similar structure have shown promising results against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | TBD |

| Similar Derivative | C. difficile | 4 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds, it was observed that certain derivatives maintained high cell viability even at elevated concentrations. For example, one compound demonstrated 100% viability in MCF-7 cells at concentrations up to 32 µg/mL .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes that are crucial for bacterial survival.

- Membrane Disruption : Certain derivatives can disrupt bacterial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : The presence of the nitrile group may interfere with metabolic processes in pathogens.

Study on Anticancer Activity

A study focused on the anticancer properties of related benzonitrile compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound exhibited selective toxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic properties that warrant further investigation into its therapeutic applications.

Propiedades

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOQMLCBUREXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372349 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-76-1 | |

| Record name | 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88166-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.